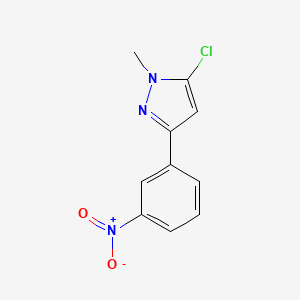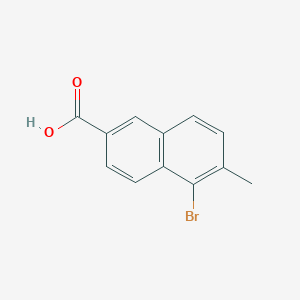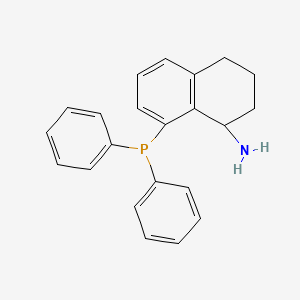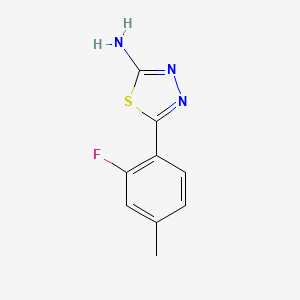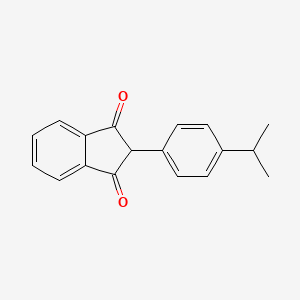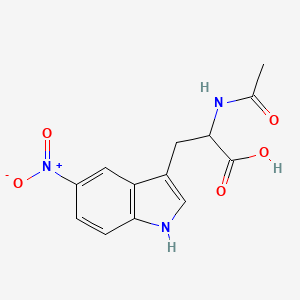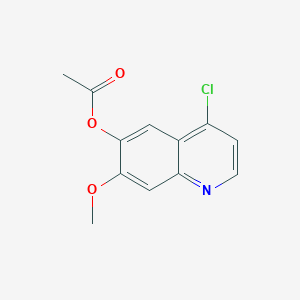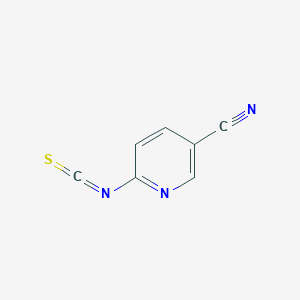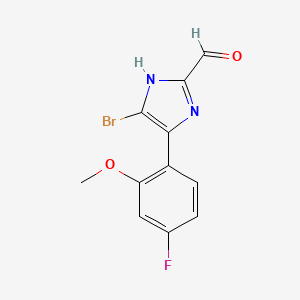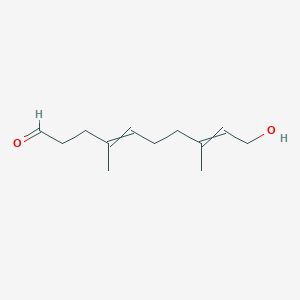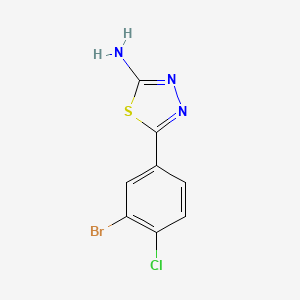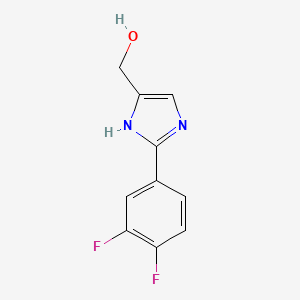
2-(3,4-Difluorophenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Another approach involves the one-pot metal and acid-free synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide (DMSO). This method results in the formation of benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as the ammonia source. The use of Brønsted acidic ionic liquids as catalysts can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl group.
科学研究应用
2-(3,4-Difluorophenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells
作用机制
The mechanism of action of 2-(3,4-Difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)imidazole-5-methanol
- 2-(3,4-Difluorophenyl)-4,5-dihydroimidazole
- 2-(3,4-Difluorophenyl)-1H-imidazole
Uniqueness
2-(3,4-Difluorophenyl)imidazole-5-methanol is unique due to the presence of both the difluorophenyl group and the methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .
属性
分子式 |
C10H8F2N2O |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
[2-(3,4-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI 键 |
DZPNXAPCNNRUAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


